molecular formula C26H52NO9P B166322 Cpagp CAS No. 129879-41-0

Cpagp

Cat. No.: B166322
CAS No.: 129879-41-0
M. Wt: 553.7 g/mol
InChI Key: PKDXOBRCEXMRQQ-RUZDIDTESA-N
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Preparation Methods

PAF C-16 Carboxylic Acid can be synthesized through various methods. One common synthetic route involves the hydrolysis of nitriles and carboxylation of organometallic intermediates . Another method includes the formation of a Grignard reagent followed by carboxylation . These methods typically begin with an organic halogen compound, and the carboxyl group eventually replaces the halogen.

Chemical Reactions Analysis

PAF C-16 Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PAF C-16 Carboxylic Acid can produce carboxylic acids with different chain lengths .

Mechanism of Action

PAF C-16 Carboxylic Acid exerts its effects by acting as a bioactive lipid mediator. It serves as a reciprocal messenger between the immune and nervous systems. It is extensively expressed in many cells and tissues and has either beneficial or detrimental effects on the progress of inflammation-related neuropathology . The compound initiates a cascade of physiological or pathophysiological responses during development or diseases. Excess accumulation of PAF C-16 Carboxylic Acid in central nervous system diseases exacerbates the inflammatory response and pathological consequences .

Comparison with Similar Compounds

PAF C-16 Carboxylic Acid is unique due to its specific structure and function as a phospholipid with a carboxylic acid group terminating the C-16 alkyl chain. Similar compounds include other platelet-activating factors and phospholipids with different chain lengths and functional groups. These compounds share similar biological functions but differ in their specific molecular targets and pathways involved .

Properties

IUPAC Name

[(2R)-2-acetyloxy-3-(15-carboxypentadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO9P/c1-24(28)36-25(23-35-37(31,32)34-21-19-27(2,3)4)22-33-20-17-15-13-11-9-7-5-6-8-10-12-14-16-18-26(29)30/h25H,5-23H2,1-4H3,(H-,29,30,31,32)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDXOBRCEXMRQQ-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(COCCCCCCCCCCCCCCCC(=O)O)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](COCCCCCCCCCCCCCCCC(=O)O)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70926521
Record name 2-(Acetyloxy)-3-[(15-carboxypentadecyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129879-41-0
Record name 1-O-(15-Carboxypentadecyl)-2-O-acetylglycero-3-phosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129879410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetyloxy)-3-[(15-carboxypentadecyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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